Aloenin B

Description

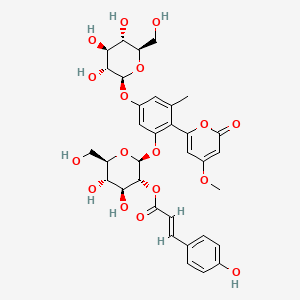

Structure

2D Structure

Properties

CAS No. |

106533-41-9 |

|---|---|

Molecular Formula |

C34H38O17 |

Molecular Weight |

718.7 g/mol |

IUPAC Name |

[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[2-(4-methoxy-6-oxopyran-2-yl)-3-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenoxy]oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C34H38O17/c1-15-9-19(46-33-31(44)29(42)27(40)22(13-35)49-33)11-21(26(15)20-10-18(45-2)12-25(39)47-20)48-34-32(30(43)28(41)23(14-36)50-34)51-24(38)8-5-16-3-6-17(37)7-4-16/h3-12,22-23,27-37,40-44H,13-14H2,1-2H3/b8-5+/t22-,23-,27-,28-,29+,30+,31-,32-,33-,34-/m1/s1 |

InChI Key |

IZBGWXJOIXZDBF-WLFSTHIVSA-N |

Isomeric SMILES |

CC1=CC(=CC(=C1C2=CC(=CC(=O)O2)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)OC(=O)/C=C/C4=CC=C(C=C4)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |

Canonical SMILES |

CC1=CC(=CC(=C1C2=CC(=CC(=O)O2)OC)OC3C(C(C(C(O3)CO)O)O)OC(=O)C=CC4=CC=C(C=C4)O)OC5C(C(C(C(O5)CO)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Chemical Properties of Aloenin B

This technical guide provides a comprehensive overview of the fundamental chemical properties of Aloenin B, an organic compound isolated from certain species of the Aloe plant. The information is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Chemical and Physical Properties

This compound is a natural compound found in the leaves and roots of plants such as Aloe hijazensis.[1] Its core chemical and physical characteristics are summarized in the table below, providing a foundational dataset for researchers.

| Property | Data | Reference |

| Molecular Formula | C₃₄H₃₈O₁₇ | [1] |

| Molecular Weight | 718.66 g/mol | [1][2] |

| Appearance | Powder | [2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [2] |

| Storage Conditions | Desiccate at -20°C | [2] |

Spectral Data

Limited specific spectral data for this compound is available in the public domain. However, mass spectral (MS) and ultraviolet (UV) data have been reported for compounds identified in Aloe perryi Baker resin and A. vera gel extracts, which include a compound designated as this compound.[3] Further detailed spectral analysis, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, would be necessary for complete structural elucidation and characterization.

Experimental Protocols: Isolation and Purification

While a specific protocol for the isolation of this compound was not detailed in the reviewed literature, a relevant methodology for the separation of similar compounds from Aloe species has been described. High-speed counter-current chromatography (HSCCC) has been successfully employed for the isolation and purification of aloenin derivatives, such as aloenin-2′-p-coumaroyl ester, from Aloe barbadensis Mill.[4] This technique offers a robust method for separating individual chemical constituents from crude plant extracts.

Below is a generalized workflow for the isolation and purification of compounds from Aloe extract using HSCCC, based on the described methodology.

Signaling Pathways and Biological Activity

Currently, there is a notable lack of specific research detailing the signaling pathways directly modulated by this compound. The majority of available studies focus on the biological activities of the more extensively researched Aloe compounds, Aloin and Aloesin. These compounds have been shown to influence various signaling cascades, including the MAPK/Rho and Smad pathways in wound healing, and pathways related to apoptosis and cell cycle regulation in cancer models.[5][6][7][8][9][10]

Given the structural similarities between compounds found in Aloe, it is plausible that this compound may exhibit biological activities; however, dedicated studies are required to elucidate its specific mechanisms of action and its effects on cellular signaling. The diagram below illustrates a logical relationship for future research directions based on the current knowledge of related compounds.

Conclusion

This compound is a distinct chemical entity within the diverse phytochemical landscape of the Aloe genus. While its basic chemical formula and some physical properties have been identified, a significant gap in knowledge exists regarding its detailed spectral characteristics and its biological functions, particularly its interaction with cellular signaling pathways. The experimental methodologies used for related compounds provide a clear path for future research to isolate and characterize this compound more thoroughly. Such studies are essential to unlock its potential for applications in pharmacology and drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | CAS:106533-41-9 | Anthraquinones | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. researchgate.net [researchgate.net]

- 4. ISOLATION AND PURIFICATION OF ALOIN, ISOALOERESIN D AND ALOENIN-2...: Ingenta Connect [ingentaconnect.com]

- 5. Aloin protects against UVB-induced apoptosis by modulating integrated signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Aloesin from Aloe vera accelerates skin wound healing by modulating MAPK/Rho and Smad signaling pathways in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular mechanisms and associated cell signalling pathways underlying the anticancer properties of phytochemical compounds from Aloe species (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Exploring the therapeutic potential of Aloin: unraveling neuroprotective and anticancer mechanisms, and strategies for enhanced stability and delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Aloin Attenuates Oxidative Stress, Inflammation, and CCl4-Induced Liver Fibrosis in Mice: Possible Role of TGF-β/Smad Signaling - PMC [pmc.ncbi.nlm.nih.gov]

Aloenin B: A Technical Guide to its Discovery and Natural Sources

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aloenin B, a diglucosylated 6-phenyl-2-pyrone, is a naturally occurring phenolic compound found within the genus Aloe. This technical guide provides a comprehensive overview of the discovery, natural sources, and analytical methodologies for this compound. This document details the seminal discovery and outlines the key natural plant sources identified to date. Furthermore, it presents established experimental protocols for the quantification of related compounds, which can be adapted for this compound, and discusses the current knowledge regarding its biological activity and associated signaling pathways. All quantitative data are summarized in structured tables, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding and application in a research and development setting.

Discovery of this compound

This compound was first isolated and characterized in 1986 by Speranza and his colleagues.[1] Their research, published in the Journal of Natural Products, identified this novel compound from a commercial sample of Kenya Aloe. The structure of this compound was elucidated as a diglucosylated 6-phenyl-2-pyrone.

Chemical Structure

The chemical structure of this compound is characterized by a 6-phenyl-α-pyrone backbone with two glucose moieties attached. Its molecular formula is C34H38O17.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C34H38O17 | MedchemExpress |

| CAS Number | 106533-41-9 | MedchemExpress |

| IUPAC Name | 2-[(2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(E)-2-(4-hydroxyphenyl)ethenyl]-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-pyran-5-one | PubChem |

Natural Sources of this compound

This compound has been identified in several species of the Aloe genus. The primary sources reported in the literature are detailed below.

Table 2: Natural Sources of this compound

| Plant Species | Part of Plant | Reference |

| Kenya Aloe (species not specified) | Commercial sample | [1] |

| Aloe hijazensis | Leaves and roots | MedchemExpress |

| Aloe species (unspecified) | Not specified | [2] |

Currently, there is a lack of publicly available quantitative data on the concentration of this compound in these natural sources. The development and application of validated analytical methods are required to determine the yield and purity of this compound from various Aloe species.

Experimental Protocols: Quantification of Aloenins

High-Performance Liquid Chromatography (HPLC) for Aloin A and B

A validated single-laboratory HPLC method for the detection and quantification of aloin A and aloin B in Aloe vera raw materials and finished products provides a strong starting point.[3][4]

Table 3: HPLC Method Parameters for Aloin A and B Quantification

| Parameter | Specification |

| Instrumentation | HPLC with UV detector |

| Column | Fused core C18, 18 min run time |

| Mobile Phase | Isocratic elution |

| Calibration | Single analyte (aloin A) calibration curve |

| Linear Range | 0.3-50 µg/mL |

| LOD | 0.092 µg/mL (Aloin A), 0.087 µg/mL (Aloin B) |

| LOQ | 0.23 µg/mL (Aloin A), 0.21 µg/mL (Aloin B) |

A multi-laboratory validated HPLC method further establishes the robustness of this approach for aloin quantification.[5][6]

Table 4: Multi-laboratory Validated HPLC Method Parameters

| Parameter | Specification |

| Detection | UV at 380 nm (aloins), 430 nm (aloe-emodin) |

| Extraction | Stepwise liquid-liquid extraction (water-ethyl acetate-methanol) |

| Quantitation Level | 20 parts per billion (ppb) |

| Mobile Phase A | 0.1% acetic acid in water |

| Mobile Phase B | 0.1% acetic acid in acetonitrile |

| Gradient | 20% B to 35% B (0-13 min), 35% B to 100% B (13-30 min), 100% B to 20% B (30-40 min) |

| Flow Rate | 1 mL/min |

| Injection Volume | 100 µL |

| Linearity | 10 to 500 ppb (r > 0.999) |

Sample Preparation for HPLC Analysis

A general workflow for the preparation of Aloe samples for HPLC analysis is outlined below.

Signaling Pathways and Biological Activity

The specific signaling pathways modulated by this compound have not yet been elucidated in the scientific literature. However, research into the broader class of 6-phenyl-2-pyrone compounds, to which this compound belongs, may offer insights into its potential biological activities. It is important to note that this is speculative and requires experimental validation for this compound itself.

Potential Signaling Pathway Involvement (Hypothetical)

Based on the activities of other 6-pyrone derivatives, potential, yet unproven, signaling pathway interactions for this compound could include:

Future Directions

The study of this compound presents several opportunities for future research:

-

Quantitative Analysis: Development and validation of a specific HPLC or UPLC-MS method for the accurate quantification of this compound in various Aloe species and their extracts.

-

Isolation Protocol Optimization: Refinement and optimization of the original isolation protocol to improve yield and purity for research and potential commercial applications.

-

Pharmacological Screening: Comprehensive screening of this compound for a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound to understand its mechanism of action.

Conclusion

This compound is a distinct diglucosylated 6-phenyl-2-pyrone first identified in a Kenyan Aloe species. While its discovery dates back to 1986, there remains a significant opportunity for further research into its natural abundance, optimized isolation, and biological activities. The analytical methodologies established for related aloins provide a solid foundation for future quantitative studies of this compound. Elucidating its pharmacological profile and mechanism of action will be crucial in determining its potential as a therapeutic agent. This guide serves as a foundational resource for researchers embarking on the further exploration of this intriguing natural product.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Aloe Genus Plants: From Farm to Food Applications and Phytopharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of Aloin A and Aloin B in Aloe vera Raw Materials and Finished Products by High-Performance Liquid Chromatography: Single-Laboratory Validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of Aloin A, Aloin B, and Aloe-Emodin in Raw Materials and Finished Products Using HPLC Multilaboratory Validation Study, AOAC 2016.09, Final Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantitative Analysis of Aloins and Aloin-Emodin in Aloe Vera Raw Materials and Finished Products Using High-Performance Liquid Chromatography: Single-Laboratory Validation, First Action 2016.09 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Preliminary Biological Screening of Aloenin B: A Review of Current Knowledge and Future Directions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aloenin B, a glycosylated pyran-2-one found in various Aloe species, remains a molecule of interest with largely unexplored therapeutic potential. Despite the extensive research into the pharmacological activities of other Aloe constituents, scientific literature detailing the specific biological activities of this compound is sparse. This technical guide consolidates the currently available information on this compound and its closely related analogue, Aloenin. Due to the limited data on this compound, this document also provides an overview of the well-documented biological activities of other major Aloe compounds, namely Aloin and Aloesin, to offer a broader context for the potential pharmacological profile of related molecules. This guide aims to highlight the existing knowledge gaps and underscore the need for further investigation into the therapeutic promise of this compound.

Introduction to this compound

This compound is a natural compound that has been isolated from several species of the Aloe genus, including Aloe vera, Aloe hijazensis, and Aloe secundiflora. It is classified as a glycosylated pyran-2-one. While its presence has been confirmed in various Aloe species, comprehensive studies on its biological effects are notably limited.

One of the few documented biological activities of this compound is its inhibitory effect on gastric juice secretion in rats, suggesting a potential role in gastrointestinal modulation. However, detailed investigations into its anti-inflammatory, antioxidant, and anticancer properties, which are characteristic of many other Aloe compounds, are not yet available in the public domain.

Biological Activities of Related Aloe Compounds

Given the scarcity of data on this compound, this section details the biological activities of the closely related compound Aloenin, as well as the more extensively studied Aloe constituents, Aloin and Aloesin. This information may provide insights into the potential, yet uninvestigated, properties of this compound.

Aloenin (Aloenin A)

Recent studies have suggested the potential for Aloenin to be involved in several biological activities. One notable finding is its in vitro inhibitory action against pancreatic lipase, where it acts in a competitive manner. This suggests that Aloenin may contribute to the anti-hyperlipidemic effects observed with Aloe vera extracts.

Anti-Inflammatory Activity

While no specific data exists for this compound, other Aloe compounds have demonstrated significant anti-inflammatory effects.

Table 1: Summary of Anti-Inflammatory Activity of Selected Aloe Compounds

| Compound | Model System | Key Findings |

| Aloin | Lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages | Inhibited the release of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and nitric oxide (NO). |

| Aloesin | Dextran sulfate sodium (DSS)-induced colitis in rats | Decreased plasma leukotriene B4 (LTB4) and tumor necrosis factor-alpha (TNF-α) concentrations. Reduced colonic myeloperoxidase (MPO) activity. |

This protocol is based on studies investigating the anti-inflammatory effects of Aloin.

-

Cell Culture: RAW264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

-

Treatment: Cells are pre-treated with varying concentrations of Aloin for 2 hours.

-

Stimulation: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.

-

Cytokine Measurement: The cell culture supernatant is collected, and the concentrations of TNF-α, IL-1β, and IL-6 are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, according to the manufacturer's instructions.

-

Data Analysis: The inhibitory effect of Aloin on cytokine production is calculated by comparing the cytokine levels in Aloin-treated, LPS-stimulated cells to those in cells stimulated with LPS alone.

The anti-inflammatory effects of Aloin are, in part, mediated through the inhibition of key signaling pathways involved in the inflammatory response.

Caption: Proposed inhibitory mechanism of Aloin on LPS-induced inflammatory pathways.

Antioxidant Activity

The antioxidant properties of Aloe extracts are well-established, though specific data for this compound is lacking.

Table 2: Summary of Antioxidant Activity of Selected Aloe Compounds

| Compound | Assay | IC50 Value |

| Aloin A/B | DPPH Radical Scavenging Assay | 0.15 ± 0.02 mM |

| Aloesin | DPPH Radical Scavenging Assay | Data not consistently reported in IC50 values |

This is a common method for evaluating the antioxidant capacity of natural compounds.

-

Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

-

Reaction Mixture: Various concentrations of the test compound (e.g., Aloin) are mixed with the DPPH solution.

-

Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.

Caption: A generalized workflow for assessing in vitro antioxidant activity.

Anticancer Activity

Several compounds from Aloe have been investigated for their potential as anticancer agents.

Table 3: Summary of Anticancer Activity of Selected Aloe Compounds

| Compound | Cell Line | Key Findings |

| Aloin | Various cancer cell lines | Induces apoptosis and inhibits tumor angiogenesis and growth. |

| Aloesin | Ovarian cancer (SKOV3 cells) | Suppresses cell growth and metastasis. |

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

-

Cell Seeding: Cancer cells (e.g., SKOV3) are seeded in a 96-well plate and allowed to attach overnight.

-

Treatment: Cells are treated with various concentrations of the test compound (e.g., Aloesin) for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active metabolism convert the MTT into a purple formazan product.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at a wavelength of 570 nm.

-

Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration that inhibits 50% of cell growth, is calculated.

Aloesin has been shown to exert its anticancer effects through the modulation of specific signaling pathways.

Caption: Aloesin's inhibition of the MAPK signaling pathway in cancer cells.

Conclusion and Future Perspectives

The preliminary biological screening of this compound is an area ripe for investigation. While its presence in several Aloe species is documented, its pharmacological profile remains largely uncharacterized. The limited evidence of its effect on gastric secretion suggests potential therapeutic applications, but further research is imperative.

The well-documented anti-inflammatory, antioxidant, and anticancer properties of other Aloe constituents like Aloin and Aloesin provide a strong rationale for conducting comprehensive in vitro and in vivo studies on this compound. Future research should focus on:

-

Systematic Screening: Evaluating the anti-inflammatory, antioxidant, and anticancer activities of purified this compound using established in vitro assays.

-

Mechanism of Action: Elucidating the molecular mechanisms and signaling pathways through which this compound may exert its biological effects.

-

In Vivo Studies: Conducting animal studies to assess the efficacy and safety of this compound in relevant disease models.

A thorough investigation of this compound could unveil a novel therapeutic agent from a well-known medicinal plant, offering new avenues for drug development.

Aloenin B vs. Aloin B: A Comprehensive Chemical and Structural Comparison

For researchers, scientists, and drug development professionals, understanding the nuanced differences between structurally similar natural compounds is paramount for targeted therapeutic development. This in-depth technical guide elucidates the core chemical and structural distinctions between Aloenin B and Aloin B, two bioactive compounds found in Aloe species.

This guide provides a detailed comparison of their chemical structures, physicochemical properties, and known biological activities, supported by experimental methodologies and pathway diagrams to facilitate a deeper understanding of these molecules.

Core Structural and Chemical Differences

This compound and Aloin B, while both originating from Aloe plants, belong to different chemical classes and possess distinct structural scaffolds. This fundamental difference dictates their physicochemical properties and biological activities.

Aloin B , also known as isobarbaloin, is an anthrone C-glycoside.[1][2] It is a diastereomer of Aloin A, and together they are major constituents of aloe latex.[2] The core of Aloin B is a tricyclic aromatic anthrone system, to which a β-D-glucopyranose sugar moiety is attached via a carbon-carbon bond at the C-10 position.[3] Specifically, Aloin B is the (10R) diastereoisomer.[3]

This compound , on the other hand, is a more complex molecule isolated from the leaves and roots of Aloe hijazensis.[4][5] It is not an anthrone but rather a chromone derivative linked to two sugar moieties and a coumaroyl group. Its structure is significantly larger and more complex than that of Aloin B.

The key chemical and structural differences are summarized below:

-

Core Skeleton: Aloin B has an anthrone backbone, while this compound is based on a chromone scaffold.

-

Glycosylation: Aloin B is a C-glycoside with one glucose unit. The glycosylation pattern of this compound is more complex, involving two sugar units.

-

Substituents: this compound possesses a coumaroyl group, which is absent in Aloin B.

-

Molecular Formula and Weight: These fundamental differences are reflected in their molecular formulas and weights, with this compound being a much larger molecule.

Comparative Physicochemical Properties

The structural disparities between this compound and Aloin B give rise to different physicochemical characteristics. The following table summarizes their key properties.

| Property | Aloin B | This compound |

| Molecular Formula | C21H22O9[3] | C34H38O17[5] |

| Molecular Weight | 418.4 g/mol [3] | 718.66 g/mol [5] |

| CAS Number | 28371-16-6[3] | 106533-41-9[5] |

| IUPAC Name | (10R)-1,8-dihydroxy-3-(hydroxymethyl)-10-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-10H-anthracen-9-one[3] | Not readily available |

| Solubility | Moderately soluble in water, more soluble in DMSO and ethanol. | Information not readily available, but likely soluble in polar organic solvents like methanol and DMSO. |

| Appearance | Yellowish crystalline powder. | Information not readily available. |

Spectroscopic and Chromatographic Characterization

The distinct structures of this compound and Aloin B result in unique spectroscopic and chromatographic profiles, which are crucial for their identification and quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for the separation and quantification of aloins. Aloin A and Aloin B can be baseline separated using a reversed-phase C18 column with a gradient elution of acetonitrile and acidified water.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of these compounds. The conformation and absolute configuration of Aloin A and B have been determined using 1D and 2D NMR techniques, including NOE experiments.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecules. The MS-MS fragmentation of Aloin B has been documented.[8] The structure of this compound was also confirmed using mass spectrometry.[4]

Experimental Protocols

Isolation and Purification

Aloin A and B: A common method for the isolation of Aloin A and B from crude aloe extract is high-speed counter-current chromatography (HSCCC). A two-phase solvent system of chloroform-methanol-n-butanol-water (4:3:1:2 v/v/v/v) has been successfully used, with the lower phase as the mobile phase. This method can yield pure Aloin A and B.[9]

This compound: this compound has been isolated from the dried leaves and roots of Aloe hijazensis using various chromatographic techniques.[6] A general workflow for the isolation of natural products from plant material is outlined below.

Caption: General workflow for the isolation of this compound.

Quantification by HPLC

A validated HPLC method for the quantification of Aloin A and B in Aloe vera raw materials and finished products involves the following steps:[10][11]

-

Extraction: Sonication of solid samples with an acidified solvent. Liquid samples may only require dilution.

-

Chromatographic Separation: A fused core C18 column with isocratic elution.

-

Detection: UV detection.

Biological Activities and Signaling Pathways

While the biological activities of Aloin B (often studied as a mixture with Aloin A, collectively termed "aloin") have been extensively investigated, research on the specific bioactivities of this compound is less comprehensive.

Aloin B

Aloin is known for its laxative effects.[3] More recently, its potential in other therapeutic areas has been explored. Aloin has been shown to modulate several signaling pathways, including:

-

PI3K/Akt Pathway: Aloin can activate this pathway, which is involved in promoting cell survival and inhibiting apoptosis.[12]

-

p38 and JNK MAPK Pathways: Aloin has been shown to inhibit the phosphorylation of p38 and JNK, which are activated in response to cellular stress, such as UVB irradiation.[4]

-

Nrf2/HO-1 Pathway: Aloin can activate this pathway, which is involved in the antioxidant response.

-

TGF-β/Smad Pathway: Aloin has been shown to inhibit this pathway, which is implicated in fibrosis.[13]

-

TAK1/NF-κB/NLRP3 Pathway: Aloin can suppress the activation of this pathway, which is involved in inflammation.

Caption: Signaling pathways modulated by Aloin B.

This compound

The biological activity of plant extracts from Aloe hijazensis, which contains this compound, has shown potent anti-bacterial and anti-fungal activities.[4] However, specific studies detailing the biological activities and the signaling pathways modulated by isolated, pure this compound are not widely available. Further research is needed to elucidate its therapeutic potential.

Conclusion

This compound and Aloin B are structurally and chemically distinct molecules. Aloin B is a well-characterized anthrone C-glycoside with known laxative, anti-inflammatory, and cytoprotective effects mediated through various signaling pathways. In contrast, this compound is a more complex chromone derivative whose biological activities are not as extensively studied. The significant structural differences suggest that their pharmacological profiles are likely to be distinct. This guide provides a foundational understanding for researchers to further explore the therapeutic potential of these two natural compounds. Future studies should focus on elucidating the specific biological targets and mechanisms of action of this compound to fully understand its potential applications in drug development.

References

- 1. mdpi.com [mdpi.com]

- 2. Mass spectrometry-based metabolite profiling and antioxidant activity of Aloe vera ( Aloe barbadensis Miller) in different growth stages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phytochemical Investigation Of Aloe Turkanensis For Anticancer Activity [erepository.uonbi.ac.ke]

- 4. New bioactive compounds from Aloe hijazensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isolation, structure elucidation, antioxidative and immunomodulatory properties of two novel dihydrocoumarins from Aloe vera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. africaresearchconnects.com [africaresearchconnects.com]

- 8. Aloin B | C21H22O9 | CID 14989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. biomedres.us [biomedres.us]

- 10. tandfonline.com [tandfonline.com]

- 11. scholars.uky.edu [scholars.uky.edu]

- 12. Antiviral activity of Aloe hijazensis against some haemagglutinating viruses infection and its phytoconstituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Natural Abundance and Therapeutic Potential of Aloenin B in Aloe hijazensis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aloe hijazensis, a species of the genus Aloe, is a rich source of diverse bioactive compounds. Among these, the chromone Aloenin B has been identified, presenting a promising avenue for therapeutic research. This technical guide provides a comprehensive overview of the current knowledge regarding the natural abundance of this compound in Aloe hijazensis, details a representative experimental protocol for its isolation, and explores its potential biological activities through associated signaling pathways. While the presence of this compound in Aloe hijazensis is confirmed, quantitative data on its natural abundance remains to be elucidated. This document aims to serve as a foundational resource for researchers and professionals in drug development, highlighting both the knowns and the significant knowledge gaps that warrant further investigation.

Introduction

The genus Aloe has a long and storied history in traditional medicine, with numerous species recognized for their therapeutic properties. Aloe hijazensis, in particular, has been the subject of phytochemical investigations that have revealed a complex profile of secondary metabolites, including anthraquinones, flavonoids, and chromones.[1] One such chromone, this compound, was first reported as a constituent of both the leaves and roots of Aloe hijazensis in a seminal 2009 study by Abd-Alla et al.[2] Chromones from Aloe species are of significant interest to the scientific community due to their demonstrated anti-inflammatory and antioxidant activities. This guide focuses specifically on this compound from Aloe hijazensis, consolidating the available information to facilitate further research and development.

Natural Abundance of this compound in Aloe hijazensis

A thorough review of the existing scientific literature reveals that while the presence of this compound in Aloe hijazensis is qualitatively established, there is a conspicuous absence of quantitative data regarding its natural abundance. The initial study that identified this compound in this species focused on the isolation and structural elucidation of various compounds and did not provide yield or concentration data for individual constituents.[2] Subsequent research on Aloe hijazensis has also not yet focused on the quantification of its specific chromone content. This represents a critical knowledge gap for any potential future commercial or pharmaceutical development of this compound from this plant source.

Table 1: Quantitative Data on the Natural Abundance of this compound in Aloe hijazensis

| Compound | Plant Part | Method of Quantification | Natural Abundance/Yield | Reference |

| This compound | Leaves and Roots | Not Reported | Data Not Available | Abd-Alla et al., 2009[2] |

Experimental Protocols: Isolation of this compound

The precise experimental protocol for the isolation of this compound from Aloe hijazensis as performed by Abd-Alla et al. is not available in its entirety. However, based on general methodologies for the extraction and isolation of chromones from Aloe species, a representative workflow can be constructed. This protocol would typically involve solvent extraction, followed by chromatographic separation techniques to isolate compounds of interest.

General Extraction and Fractionation

-

Plant Material Collection and Preparation: Fresh leaves and roots of Aloe hijazensis are collected, washed, and air-dried. The dried plant material is then ground into a fine powder to increase the surface area for extraction.

-

Solvent Extraction: The powdered plant material is subjected to extraction with a suitable organic solvent, such as methanol or ethanol, at room temperature for an extended period. This process is often repeated multiple times to ensure exhaustive extraction of secondary metabolites.

-

Concentration: The resulting crude extract is filtered and then concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

-

Solvent-Solvent Partitioning: The crude extract is then suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol). This step separates compounds based on their polarity, with chromones typically concentrating in the ethyl acetate and n-butanol fractions.

Chromatographic Purification

-

Column Chromatography: The ethyl acetate and/or n-butanol fractions are subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of chloroform and methanol). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative Thin Layer Chromatography (pTLC): Fractions containing the compound of interest are further purified using pTLC with a suitable solvent system. The bands corresponding to the desired compound are scraped off the plate and the compound is eluted from the silica gel with a polar solvent.

-

High-Performance Liquid Chromatography (HPLC): Final purification of this compound can be achieved using preparative or semi-preparative HPLC on a C18 column with a mobile phase consisting of a mixture of methanol and water or acetonitrile and water.

Potential Signaling Pathways and Biological Activity

Direct studies on the specific signaling pathways modulated by this compound are limited. However, by examining the known biological activities of structurally related chromones and other bioactive compounds isolated from Aloe species, we can infer potential mechanisms of action for this compound. The primary activities associated with Aloe chromones are anti-inflammatory and antioxidant.

Anti-Inflammatory Pathways

Many anti-inflammatory agents exert their effects by modulating key signaling pathways involved in the inflammatory response. For this compound, potential pathways include:

-

Nuclear Factor-kappa B (NF-κB) Signaling Pathway: The NF-κB pathway is a central regulator of inflammation. Upon activation by pro-inflammatory stimuli, it promotes the transcription of genes encoding inflammatory cytokines, chemokines, and adhesion molecules. Aloesin, a chromone from Aloe, has been suggested to inhibit the NF-κB pathway.[3] It is plausible that this compound shares this mechanism.

-

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway: The MAPK cascade is another crucial pathway in the inflammatory process, regulating the production of inflammatory mediators. Some Aloe compounds have been shown to modulate MAPK signaling.

-

Janus Kinase-Signal Transducer and Activator of Transcription (JAK-STAT) Signaling Pathway: The JAK-STAT pathway is involved in cytokine signaling. Aloin, an anthraquinone from Aloe, has been shown to exert anti-inflammatory effects by inhibiting the JAK1-STAT1/3 pathway.

Antioxidant Mechanisms

The antioxidant properties of phenolic compounds like chromones are generally attributed to their ability to scavenge free radicals and chelate metal ions. The potential antioxidant mechanisms of this compound may involve:

-

Direct Radical Scavenging: The hydroxyl groups present in the structure of this compound can donate hydrogen atoms to free radicals, thereby neutralizing them and terminating the radical chain reactions that lead to oxidative stress.

-

Modulation of Antioxidant Enzymes: this compound may also upregulate the expression and activity of endogenous antioxidant enzymes, such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), which play a crucial role in cellular defense against reactive oxygen species (ROS).

Conclusion and Future Directions

This compound, a chromone isolated from Aloe hijazensis, represents a promising natural product for further investigation in the context of drug discovery and development. While its presence in the plant is confirmed, a significant lack of quantitative data on its natural abundance and a detailed, publicly available isolation protocol are major hurdles that need to be addressed. Future research should prioritize the development and validation of analytical methods, such as HPLC-UV or LC-MS/MS, for the accurate quantification of this compound in Aloe hijazensis. Furthermore, obtaining the full experimental details from the original isolation study or developing a standardized isolation protocol is essential for reproducible research.

In terms of biological activity, while the anti-inflammatory and antioxidant potential can be inferred from related compounds, direct studies on this compound are necessary to elucidate its specific mechanisms of action and to identify the precise signaling pathways it modulates. Such studies will be instrumental in validating its therapeutic potential and guiding its development as a novel pharmacological agent. The information presented in this guide serves as a call to action for the scientific community to fill these knowledge gaps and unlock the full potential of this compound from Aloe hijazensis.

References

Physical and chemical characteristics of pure Aloenin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aloenin B is a naturally occurring compound isolated from the leaves and roots of Aloe hijazensis.[1][2] As a member of the diverse family of compounds found in Aloe species, it is of interest to researchers exploring the pharmacological potential of these plants. This technical guide provides a detailed overview of the known physical and chemical characteristics of pure this compound, drawing from the available scientific literature. It is important to distinguish this compound from the more commonly studied Aloin B (also known as Isobarbaloin), as they are distinct chemical entities.

Physicochemical Characteristics

The primary characterization of this compound was reported in a 2009 study by Abd-Alla et al. in Natural Product Research, which detailed the isolation and structure elucidation of several new bioactive compounds from Aloe hijazensis.[1] The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₃₄H₃₈O₁₇ | [2] |

| Molecular Weight | 718.66 g/mol | [2] |

| CAS Number | 106533-41-9 | [2] |

| Appearance | Data not available in search results | |

| Melting Point | Data not available in search results | |

| Solubility | Data not available in search results | |

| Optical Rotation | Data not available in search results |

Spectral Data

The structural elucidation of this compound was based on comprehensive spectral analysis.[1] While the detailed spectral data is contained within the primary literature, a summary of the techniques used is provided below.

| Spectral Data Type | Availability |

| UV-Vis Spectroscopy | Data reported in primary literature, but specific λmax values are not available in search results. |

| Infrared (IR) Spectroscopy | Data not available in search results. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H-NMR and ¹³C-NMR data were used for structure elucidation, but specific chemical shifts are not available in search results.[1] |

| Mass Spectrometry (MS) | Mass spectral data was used for structure determination, but fragmentation patterns are not available in search results.[1] |

Experimental Protocols

Isolation of this compound

The following is a generalized workflow for the isolation of this compound from Aloe hijazensis, based on the description provided in the primary literature.[1] A detailed, step-by-step protocol for the specific purification of this compound is not available in the search results.

Caption: Generalized workflow for the isolation of this compound.

Biological Activity and Signaling Pathways

Currently, there is a significant lack of information in the public domain regarding the specific biological activities and associated signaling pathways of pure this compound. The biological activity reported in the primary literature describing this compound pertains to the broader extracts of Aloe hijazensis, which were found to have potent anti-bacterial and anti-fungal activities.[1]

It is crucial not to conflate the biological activities of other Aloe compounds, such as Aloin, with those of this compound. For informational purposes, Aloin (a mixture of Aloin A and B) has been studied for its effects on various signaling pathways, including:

-

PI3K-Akt Pathway

-

p53 Signaling Pathway

-

TGF-β Signaling Pathway

-

MAPK/JNK and p38 Signaling Pathways

The diagram below illustrates a simplified representation of a generic cell signaling pathway that is often modulated by natural products. This is for illustrative purposes only and does not represent a known pathway for this compound.

Caption: A generic cell signaling pathway.

Conclusion

This compound is a distinct chemical entity isolated from Aloe hijazensis. While its basic chemical formula and molecular weight have been established, detailed public information regarding its specific physical properties, comprehensive spectral data, and a dedicated isolation protocol is scarce. Furthermore, to date, no studies have been identified that specifically investigate the biological activities or the modulation of cellular signaling pathways by pure this compound. Future research is required to fully characterize this compound and to explore its potential therapeutic applications. Researchers are advised to consult the primary literature for more detailed, albeit not fully comprehensive, information and to be cautious of sources that may confuse this compound with Aloin B.

References

Commercial Sourcing and Technical Guide for High-Purity Aloenin B for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercial suppliers of high-purity Aloenin B, alongside relevant technical data to support its use in research and development. This document outlines the current landscape of commercially available this compound, details experimental protocols for its isolation and purification, and explores the known signaling pathways of closely related compounds, offering a valuable resource for researchers investigating its therapeutic potential.

Commercial Suppliers of High-Purity this compound

The availability of high-purity this compound is crucial for accurate and reproducible research. The following table summarizes the key information for several commercial suppliers of this compound. Researchers are advised to contact the suppliers directly for the most current pricing and availability.

| Supplier | Product Name | CAS Number | Purity | Available Quantities | Catalog Number |

| MedChemExpress | This compound | 106533-41-9 | >98% | 1 mg | HY-N10422 |

| Clementia Biotech | This compound | 106533-41-9 | ≥98% | 5 mg | CFN91623 |

| (Distributor for ChemFaces) | |||||

| AOBIOUS | This compound | 106533-41-9 | Not specified | Not specified | aob14337 |

| Tebubio | This compound | 106533-41-9 | Not specified | 1 mg, 5 mg, 10 mg, 25 mg, 50 mg | T126461 |

| (Distributor for TargetMol) | |||||

| Immunomart | This compound | 106533-41-9 | 99.65% | 1 mg, 5 mg, 10 mg, 25 mg, 50 mg | T126461 |

| (Distributor for TargetMol) | |||||

| Conscientia Industrial | This compound | 106533-41-9 | Not specified | Not specified | Not specified |

| Hebei Dangtong Biological Technology Co., Ltd. | This compound | 106533-41-9 | Not specified | Minimum order: 1 kg | Not specified |

Experimental Protocols: Isolation and Purification of this compound and Related Chromones

The following protocols are based on established methods for the isolation and purification of chromones and anthraquinones from Aloe species and can be adapted for obtaining high-purity this compound.

Extraction of Crude this compound from Aloe Leaves

-

Preparation of Plant Material: Fresh Aloe vera leaves are washed, and the outer green rind is carefully separated from the inner gel. The yellow latex that exudes from the pericyclic cells beneath the rind is collected.

-

Solvent Extraction: The collected latex is subjected to solvent extraction. A common method involves a two-phase solvent system. For instance, the latex can be extracted with methanol, followed by a partition between dichloromethane and water. The organic phase, which contains the chromones, is collected.[1]

-

Concentration: The organic extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Purification by High-Speed Countercurrent Chromatography (HSCCC)

HSCCC is an effective technique for the preparative separation of natural products.

-

Solvent System Selection: A suitable two-phase solvent system is selected. For chromones, a common system is chloroform-methanol-water (in a 4:3:2 volume ratio).[1] The lower phase is typically used as the mobile phase.

-

HSCCC Separation:

-

The HSCCC column is first filled with the stationary phase (the upper phase of the solvent system).

-

The crude extract, dissolved in a small volume of the biphasic solvent system, is then injected into the column.

-

The mobile phase is pumped through the column at a specific flow rate, and the column is rotated at a high speed.

-

Fractions of the eluent are collected at regular intervals.

-

-

Fraction Analysis: The collected fractions are analyzed by High-Performance Liquid Chromatography (HPLC) to identify those containing pure this compound.

-

Final Purification: Fractions containing this compound of high purity (>95%) are pooled and the solvent is evaporated to yield the purified compound.[1]

Signaling Pathways Modulated by this compound and Related Compounds

Direct research on the specific signaling pathways modulated by this compound is limited. However, extensive research has been conducted on the bioactivities of structurally related compounds found in Aloe species, such as Aloin, Aloin B, and Aloesin. These findings provide valuable insights into the potential mechanisms of action for this compound.

Disclaimer: The following signaling pathways have been primarily associated with Aloin, Aloin B, and Aloesin. Further research is required to definitively determine the specific signaling activities of this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. Studies on Aloesin have demonstrated its ability to inhibit the MAPK signaling pathway.[2][3][4] This inhibition is achieved by reducing the phosphorylation of key kinases in the pathway, such as ERK, JNK, and p38.[2][4] The anticancer effects of Aloesin in ovarian cancer cells have been attributed to this mechanism.[2][4]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a critical role in inflammation and immunity. Aloin has been shown to suppress the activation of the NF-κB pathway.[5] This is achieved by inhibiting the phosphorylation and subsequent degradation of IκBα, which normally sequesters NF-κB in the cytoplasm. By preventing IκBα degradation, Aloin blocks the translocation of NF-κB to the nucleus, thereby inhibiting the transcription of pro-inflammatory genes.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a major regulator of cell survival, growth, and proliferation. Research has indicated that Aloin can activate the PI3K/Akt pathway, which is associated with its neuroprotective effects.[6] Activation of this pathway promotes cell survival and inhibits apoptosis.

Conclusion

This technical guide provides a comprehensive starting point for researchers interested in the commercial sourcing and application of high-purity this compound. While several suppliers offer this compound at research-grade purity, it is evident that further investigation into its specific biological activities and signaling pathways is warranted. The provided experimental protocols offer a foundation for the in-house purification of this compound, and the exploration of signaling pathways of related compounds suggests promising avenues for future research into its therapeutic potential.

References

- 1. [Preparative isolation and purification of cinnamoyl-C-glycoside chromone from aloe vera by high-speed countercurrent chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Aloesin Suppresses Cell Growth and Metastasis in Ovarian Cancer SKOV3 Cells through the Inhibition of the MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Aloesin Suppresses Cell Growth and Metastasis in Ovarian Cancer SKOV3 Cells through the Inhibition of the MAPK Signaling Pathway | Semantic Scholar [semanticscholar.org]

- 5. Aloin Suppresses Lipopolysaccharide-Induced Inflammatory Response and Apoptosis by Inhibiting the Activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exploring the therapeutic potential of Aloin: unraveling neuroprotective and anticancer mechanisms, and strategies for enhanced stability and delivery - PMC [pmc.ncbi.nlm.nih.gov]

Aloenin B: A Technical Overview of its Chemical Properties and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aloenin B is a naturally occurring compound isolated from the leaves and roots of Aloe hijazensis. This technical guide provides a comprehensive overview of its chemical identity, including its CAS number and molecular formula. While research on the specific biological activities of purified this compound is nascent, this document summarizes the known bioactive properties of the extracts from which it is derived, suggesting potential areas for future investigation. Detailed methodologies for the isolation of related compounds from Aloe species are also presented to facilitate further research and drug discovery efforts.

Chemical Identity and Properties

This compound is a distinct chemical entity within the diverse family of compounds found in Aloe species. It is crucial to distinguish it from other well-known Aloe constituents such as Aloin B and Aloenin to ensure accuracy in research and development.

| Property | Value | Reference |

| CAS Number | 106533-41-9 | [1] |

| Molecular Formula | C34H38O17 | [1] |

| Molecular Weight | 718.66 g/mol | |

| Source | Leaves and roots of Aloe hijazensis | [1] |

Biological Activities and Therapeutic Potential

Currently, there is limited specific data on the biological activities of purified this compound. However, the extracts of Aloe hijazensis, from which this compound is isolated, have demonstrated potent antibacterial and antifungal activities. This suggests that this compound may contribute to these properties and warrants further investigation as a potential antimicrobial agent.

Antimicrobial Activity of Aloe hijazensis Extracts

Extracts from the leaves and roots of Aloe hijazensis have been shown to possess significant activity against various microbial strains. While the specific contribution of this compound to this activity is yet to be elucidated, the broad-spectrum antimicrobial action of the source extract indicates a promising area of study for this compound.

Experimental Protocols

General Protocol for the Isolation of Compounds from Aloe Species

The following is a general procedure for the extraction and isolation of bioactive compounds from Aloe species, which can be adapted for the specific isolation of this compound from Aloe hijazensis.

Workflow for Isolation of Bioactive Compounds from Aloe

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Aloesin (Aloeresin B) from Plant Material

For the Attention of Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the isolation and purification of Aloesin, a bioactive C-glycosylated chromone found in various Aloe species. It is important to note a distinction in nomenclature: Aloesin is also known as Aloeresin B . This document focuses on Aloesin (Aloeresin B) due to the extensive availability of established scientific protocols. Another compound, Aloenin B , is a distinct, more complex molecule for which detailed isolation protocols are less commonly reported in scientific literature.

Overview of Isolation and Purification Strategies

The successful isolation and purification of Aloesin from plant material, typically the rind of Aloe vera leaves, involves a multi-step process. The general workflow includes initial extraction from the plant matrix, followed by one or more purification steps to remove impurities and isolate the target compound to a high degree of purity. Common techniques employed include solvent extraction, ultrasonic-assisted extraction, and various forms of chromatography.

Quantitative Data Summary

The selection of an appropriate isolation and purification strategy often depends on the desired scale, purity, and available equipment. The following table summarizes quantitative data from various published methods to facilitate comparison.

| Method | Plant Material | Extraction Solvent | Key Purification Technique | Yield | Purity | Reference |

| Ultrasonic-Assisted Extraction | Aloe vera dried latex | Ethyl Acetate | Crystallization | 24.50% (extract) | 84.22% (total Aloin in extract) | [1] |

| Solvent Extraction | Aloe vera fresh leaves | 95% Ethanol | Macroporous Adsorption Resin | ~63.2% | 97.3% | [2] |

| High-Speed Counter-Current Chromatography (HSCCC) | Aloe vera crude extract | Hexane-Ethyl Acetate-Acetone-Water | HSCCC | 13.8% (Isoaloeresin D from crude extract) | 98.6% | [3] |

| Solvent Extraction | Aloe vera fresh leaves | 80% Ethanol | Macroporous Adsorption Resin | ~43.6% | 95.8% | [2] |

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Solvent Extraction and Crystallization

This protocol is adapted from a method demonstrating high efficiency for extracting Aloin-rich extracts, where Aloesin (Aloeresin B) is a significant component.[1]

Objective: To extract and purify Aloesin from dried Aloe vera latex using ultrasonic-assisted extraction followed by crystallization.

Materials:

-

Dried Aloe vera latex

-

Ethyl acetate

-

Methanol

-

HPLC-grade solvents for analysis

-

Ultrasonic bath

-

Rotary evaporator

-

Filtration apparatus

-

Crystallization dishes

Procedure:

-

Extraction:

-

Weigh a known amount of powdered dried Aloe vera latex.

-

Suspend the powder in ethyl acetate in a suitable flask.

-

Place the flask in an ultrasonic bath and sonicate for a specified period (e.g., 30-60 minutes) at a controlled temperature.

-

Filter the mixture to separate the extract from the solid residue.

-

Repeat the extraction process with the residue to maximize yield.

-

-

Concentration:

-

Combine the ethyl acetate extracts.

-

Concentrate the extract under reduced pressure using a rotary evaporator to obtain a crude residue.

-

-

Purification by Crystallization:

-

Dissolve the crude residue in a minimal amount of a suitable solvent (e.g., hot methanol).

-

Allow the solution to cool slowly to promote crystallization.

-

Collect the crystals by filtration.

-

Wash the crystals with a small amount of cold solvent to remove residual impurities.

-

Dry the purified crystals under vacuum.

-

-

Analysis:

-

Determine the purity of the final product using High-Performance Liquid Chromatography (HPLC).

-

Protocol 2: Ethanol Extraction with Macroporous Adsorption Resin Purification

This protocol is based on a patented method for obtaining high-purity Aloesin.[2]

Objective: To isolate and purify Aloesin from Aloe vera leaves using ethanol extraction followed by macroporous adsorption resin chromatography.

Materials:

-

Fresh Aloe vera leaves

-

80-95% Ethanol

-

Petroleum ether

-

Ethyl acetate

-

Macroporous adsorption resin

-

Deionized water

-

Glass column for chromatography

-

Rotary evaporator

Procedure:

-

Pre-treatment of Raw Material:

-

Wash fresh Aloe vera leaves and remove the outer green rind.

-

Grind the rind into fine particles (e.g., 1-10 mesh).

-

-

Solvent Extraction:

-

Leach the aloe particles with 80-95% ethanol solution (2-4 times the volume of the raw material) at 30-60°C for 60-90 minutes with intermittent stirring.

-

Repeat the leaching process 2-4 times.

-

Filter and combine the ethanol extracts.

-

Recover the ethanol under reduced pressure at 60°C and concentrate to a specific density (e.g., 0.5-0.8 mg/ml).

-

-

Impurity Removal:

-

Extract the concentrate with an equal volume of petroleum ether 3-4 times to remove lipids and other non-polar impurities.

-

Further extract the aqueous phase with an equal volume of ethyl acetate 3-4 times.

-

Concentrate the aqueous solution under reduced pressure at 60°C to remove any residual organic solvent.

-

-

Chromatographic Purification:

-

Pack a glass column with macroporous adsorption resin and equilibrate with deionized water.

-

Load the concentrated aqueous solution onto the column.

-

Wash the column with deionized water to remove unbound impurities.

-

Elute Aloesin using a low concentration of ethanol solution (e.g., 3-10% ethanol).

-

Collect the eluate fractions.

-

-

Final Processing:

-

Analyze the fractions using Thin Layer Chromatography (TLC) to identify those rich in Aloesin.

-

Combine the pure fractions, concentrate, and dry to obtain the final product.

-

Visualized Workflows

The following diagrams illustrate the logical flow of the described experimental protocols.

Caption: Workflow for Ultrasonic-Assisted Extraction of Aloesin.

Caption: Workflow for Ethanol Extraction and Resin Purification of Aloesin.

References

Application Notes and Protocols for the Extraction of Aloenin B from Aloe Leaves

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aloenin B, also known as Isobarbaloin, is one of the two main diastereomers of aloin, a bioactive compound found in the latex of Aloe species. This document provides a comprehensive, step-by-step protocol for the extraction and isolation of this compound from Aloe leaves. The protocol is divided into two main stages: the initial extraction of the crude aloin mixture (comprising both Aloin A and Aloin B) and the subsequent chromatographic separation of this compound. This guide is intended for laboratory personnel with a foundational understanding of chemical extraction and chromatography techniques.

Introduction

This compound is a C-glycoside of aloe-emodin anthrone and a significant component of Aloe leaf exudates.[1] Along with its diastereomer Aloin A (Barbaloin), it contributes to the known laxative properties of aloe latex. Due to their similar chemical structures, the separation of these isomers presents a significant challenge. This protocol outlines an effective methodology for obtaining purified this compound, which is crucial for detailed pharmacological studies and potential drug development. The procedure involves an initial solvent extraction to obtain a crude aloin mixture, followed by a high-resolution chromatographic method to isolate this compound.

Data Presentation

The following table summarizes representative quantitative data for the extraction and separation of Aloin A and this compound, as reported in the literature. These values can vary depending on the specific Aloe species, growing conditions, and the precise extraction and purification methods employed.

| Parameter | Value | Reference |

| Crude Aloin Extraction | ||

| Extraction Method | Ultrasonic with Ethyl Acetate | [1] |

| Starting Material | Dried Aloe vera latex | [1] |

| Yield of Crude Aloin Extract | 24.50% | [1] |

| Total Aloin in Extract | 84.22% | [1] |

| Relative Percentage of this compound in Extract | 86.48% | [1] |

| This compound Separation | ||

| Separation Method | High-Speed Countercurrent Chromatography (HSCCC) | [2][3] |

| Starting Material | 6 g of crude extract from dried Aloe leaf exudates | [2][3] |

| Yield of this compound | 140 mg | [2][3] |

| Purity of this compound | >96% | [2][3] |

Experimental Protocols

Part 1: Extraction of Crude Aloin Mixture

This initial phase focuses on the extraction of the total aloin content (Aloin A and B) from Aloe leaves.

Materials and Reagents:

-

Fresh Aloe vera leaves or dried Aloe latex

-

Ethyl acetate

-

Methanol

-

Deionized water

-

Beakers and flasks

-

Homogenizer or blender

-

Ultrasonic bath

-

Rotary evaporator

-

Filtration apparatus (e.g., Buchner funnel, filter paper)

-

Drying oven

Protocol:

-

Preparation of Plant Material:

-

If using fresh Aloe vera leaves, wash them thoroughly. Make incisions at the base of the leaves and collect the yellow latex that exudes.

-

Alternatively, dried Aloe latex can be used directly.[1]

-

-

Extraction:

-

For dried latex, dissolve the material in a suitable solvent. Ethyl acetate has been shown to be effective.[1] Methanol can also be used, but caution is advised as it may degrade aloin.[1]

-

For fresh latex, it can be directly subjected to solvent extraction.

-

An effective method is ultrasonic-assisted extraction.[1] Suspend the aloe latex in ethyl acetate and place it in an ultrasonic bath for a specified duration (e.g., 30-60 minutes) to enhance extraction efficiency.

-

-

Filtration and Concentration:

-

After extraction, filter the mixture to remove solid plant material.

-

Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the solvent.

-

-

Drying:

-

The resulting crude extract, rich in aloins, should be dried to a constant weight. This can be achieved in a drying oven at a controlled temperature (e.g., 40-50°C).

-

Part 2: Separation of this compound

This section details the chromatographic separation of this compound from the crude aloin extract. High-Speed Countercurrent Chromatography (HSCCC) is a highly effective method for this purpose.[2][3][4]

Materials and Reagents:

-

Crude aloin extract (from Part 1)

-

Solvents for HSCCC (e.g., chloroform, methanol, water, ethyl acetate, n-butanol)[2][3][4]

-

High-Speed Countercurrent Chromatograph

-

Fraction collector

-

High-Performance Liquid Chromatography (HPLC) system for analysis

-

Reference standards for Aloin A and this compound

Protocol:

-

Preparation of Two-Phase Solvent System for HSCCC:

-

Several solvent systems have been successfully used for the separation of aloin diastereomers. A common system is a mixture of chloroform-methanol-water (e.g., in a 4:2:3 v/v/v ratio).[2] Another effective system is composed of chloroform-methanol-n-butanol-water (e.g., 4:3:1:2 v/v/v/v).[4]

-

Prepare the chosen solvent system by thoroughly mixing the components in a separatory funnel. Allow the phases to separate completely. The two phases are then used as the stationary and mobile phases in the HSCCC.

-

-

HSCCC Instrument Setup and Equilibration:

-

Fill the HSCCC column with the chosen stationary phase.

-

Pump the mobile phase through the column at a specific flow rate until hydrodynamic equilibrium is reached.

-

-

Sample Injection and Fractionation:

-

Dissolve a known amount of the crude aloin extract in a small volume of the solvent system (a mixture of both phases can be used).

-

Inject the sample into the HSCCC system.

-

Collect the eluting fractions at regular intervals using a fraction collector.

-

-

Analysis of Fractions:

-

Pooling and Purification:

Visualization of Experimental Workflow

The following diagram illustrates the step-by-step workflow for the extraction and isolation of this compound.

Caption: Workflow for the extraction and purification of this compound.

Signaling Pathways and Logical Relationships

At present, the detailed signaling pathways directly modulated by this compound are an active area of research. However, the logical relationship in its isolation is clear and follows a sequential purification process.

Caption: Logical flow of this compound isolation from its source.

References

- 1. [Preparative separation of aloin diastereoisomers by high-speed countercurrent chromatography combined with silica gel column chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Determination of Aloin A and Aloin B in Aloe vera Raw Materials and Finished Products by High-Performance Liquid Chromatography: Single-Laboratory Validation - PubMed [pubmed.ncbi.nlm.nih.gov]

Mechanism of Action of Aloin in Neuronal Cells: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aloin, a natural compound predominantly found in the Aloe vera plant, has garnered significant interest for its potential therapeutic properties, including neuroprotective effects. While research specifically on "Aloenin B" is limited, studies on Aloin (often a mixture of epimers Aloin A and Aloin B) provide valuable insights into its mechanism of action in neuronal cells. These notes summarize the current understanding of Aloin's effects on key signaling pathways involved in neuronal survival and apoptosis and provide detailed protocols for its study. Evidence suggests that Aloin exerts its neuroprotective effects through the modulation of oxidative stress and key signaling cascades such as the PI3K/Akt and MAPK pathways.[1][2]

Data Presentation

Table 1: Effects of Aloin on Neuronal Cell Viability and Apoptosis

| Cell Line | Treatment/Insult | Aloin Concentration | Effect | Reference |

| SH-SY5Y | N/A | 5-100 µM | Dose-dependent decrease in cell viability | [1] |

| SH-SY5Y | N/A | 200-400 µM | Reduced rate of growth and cell confluence | [1] |

| HT22 | Glutamate | Not specified | Neuroprotective activity | [3] |

| PC12 | Oxygen-Glucose Deprivation (OGD) | Not specified | Mitigated cell death and injury | [2] |

| HaCaT | UVB Irradiation | 50 µg/mL | Increased cell viability to 63.8% | [2] |

| HaCaT | UVB Irradiation | 50 µg/mL | Decreased apoptosis rate to 35.5% | [2] |

| HT22 | Glutamate | 0.1-100 µM | Significantly decreased total apoptosis rate | [4] |

Table 2: Modulation of Signaling Pathways and Oxidative Stress by Aloin

| Cell Line/Model | Pathway/Marker | Aloin Concentration | Observed Effect | Reference |

| Various | PI3K/Akt | Not specified | Activation | [1] |

| HaCaT | p38 Phosphorylation | 100 µg/mL | Reduced from 146.0% to 85.3% | [2] |

| HaCaT | JNK Phosphorylation | 100 µg/mL | Reduced from 106.7% to 66.6% | [2] |

| D-galactose-induced aging mice | ROS in hippocampus | Not specified | Suppressed levels | [5] |

| HaCaT | UVB-induced ROS | 100 µg/mL | Reduced ROS levels to 83.5% | [2] |

| HT22 | Glutamate-induced ROS | 1 µM | Decreased ROS production | [4] |

| Traumatic Brain Injury Mice | NOX2 | Not specified | Inhibition of NOX2 combined with aloin increased cell viability and decreased apoptosis | [6] |

Signaling Pathways

Aloin's neuroprotective effects are attributed to its ability to modulate several key signaling pathways. A primary mechanism involves the activation of the PI3K/Akt pathway, which is crucial for promoting cell survival and inhibiting apoptosis.[1] Conversely, Aloin has been shown to inhibit the phosphorylation of p38 and JNK, components of the MAPK pathway that are often activated in response to cellular stress and can lead to apoptosis.[2]

Caption: Proposed signaling pathway of Aloin in neuronal cells.

Experimental Protocols

The following are generalized protocols based on methodologies cited in the literature for studying the effects of Aloin on neuronal cells.

Cell Culture and Treatment

-

Cell Lines: Human neuroblastoma SH-SY5Y cells, mouse hippocampal HT22 cells, or rat pheochromocytoma PC12 cells are commonly used.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Aloin Preparation: Prepare a stock solution of Aloin in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations in the culture medium just before use. Ensure the final solvent concentration does not affect cell viability.

-

Induction of Neuronal Stress (as required):

-

Glutamate-induced excitotoxicity: Treat cells with a predetermined concentration of glutamate (e.g., 5 mM for HT22 cells) for a specified duration.[4]

-

Oxidative stress: Induce with agents like H₂O₂ or by oxygen-glucose deprivation (OGD).

-

-

Treatment Protocol: Pre-treat cells with various concentrations of Aloin for a specific time before inducing stress, or co-treat depending on the experimental design.

Cell Viability Assay (MTT Assay)

-

Principle: Measures the metabolic activity of viable cells by the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals.

-

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treat cells with Aloin and/or the neurotoxic agent as per the experimental design.

-

After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals by adding 150 µL of DMSO to each well.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Express cell viability as a percentage of the control group.

-

Apoptosis Assay (Hoechst 33342 Staining)

-

Principle: A fluorescent stain that binds to DNA. Apoptotic cells show condensed or fragmented nuclei that stain brightly.

-

Procedure:

-

Culture cells on glass coverslips in a 24-well plate.

-

After treatment, wash the cells with Phosphate Buffered Saline (PBS).

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Wash with PBS and then stain with Hoechst 33342 solution (1 µg/mL in PBS) for 10 minutes in the dark.

-

Wash again with PBS and mount the coverslips on microscope slides.

-

Observe the nuclear morphology under a fluorescence microscope.

-

Western Blot Analysis

-

Principle: To detect specific proteins in a sample and quantify their expression levels.

-

Procedure:

-

Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-p38, p38, Bcl-2, Bax, Caspase-3) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

-

Caption: General experimental workflow for studying Aloin's effects.

Conclusion

The available evidence strongly suggests that Aloin possesses significant neuroprotective properties, primarily through the activation of pro-survival pathways like PI3K/Akt and the inhibition of stress-activated pathways such as p38 and JNK MAPK. Furthermore, its antioxidant capabilities contribute to the reduction of cellular damage in neuronal cells. The protocols outlined here provide a foundation for further investigation into the precise mechanisms of Aloin and related compounds, like this compound, which may hold promise for the development of novel neuroprotective therapies. Further research is warranted to delineate the specific actions of this compound and to translate these preclinical findings into clinical applications.

References

- 1. Exploring the therapeutic potential of Aloin: unraveling neuroprotective and anticancer mechanisms, and strategies for enhanced stability and delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aloin protects against UVB-induced apoptosis by modulating integrated signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Up-and-coming anti-epileptic effect of aloesone in Aloe vera: Evidenced by integrating network pharmacological analysis, in vitro, and in vivo models [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. termedia.pl [termedia.pl]

Cell-based Assays for Assessing the Bioactivity of Aloenin B

Application Note & Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction